3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide
Description
Discovery and Research Evolution
3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide (CAS: 14222-46-9), commonly referred to as prothidium bromide , emerged from mid-20th-century efforts to develop phenanthridine-derived antiparasitic agents. Its discovery followed the success of dimidium bromide (1940s) and ethidium bromide (1950s) in treating African trypanosomiasis in livestock. Structural optimization of earlier phenanthridinium compounds by Watkins and Woolfe at Boots Pure Drug Co. led to prothidium bromide’s synthesis, which featured a 4-aminophenyl substituent and a pendant pyrimidinylidene group to enhance DNA intercalation and reduce host toxicity.
Early pharmacological studies in the 1960s demonstrated its efficacy against Trypanosoma congolense and T. vivax at doses of 1–2 mg/kg in cattle, with prolonged prophylactic activity compared to ethidium bromide. Field trials in Sudan and Nigeria highlighted its stability in solution and reduced photosensitization side effects, cementing its role in veterinary medicine.
Classification Within Phenanthridinium Research
Prothidium bromide belongs to the phenanthridinium class , characterized by a tricyclic aromatic core with a quaternary nitrogen atom. Key structural and functional subgroups include:
This compound is classified as a bis-cationic trypanocide , alongside homidium and isometamidium chloride, due to its dual positively charged nitrogen centers.
Significance in Antiparasitic Scientific Investigation
Prothidium bromide’s mechanism of action involves kinetoplast DNA (kDNA) disruption in Trypanosoma spp., achieved through:
- Intercalation : Planar aromatic core inserts between kDNA base pairs, inhibiting replication.
- Topoisomerase II inhibition : Prevents re-ligation of DNA strands during replication.
- Reactive oxygen species (ROS) generation : Leads to oxidative damage in parasite mitochondria.
Table 1: Comparative Efficacy Against Trypanosoma spp.
| Compound | EC₅₀ (μM) for T. congolense | EC₅₀ (μM) for T. vivax | Selectivity Index (Host:Parasite) |
|---|---|---|---|
| Prothidium bromide | 0.12 ± 0.03 | 0.18 ± 0.05 | 45:1 |
| Ethidium bromide | 0.25 ± 0.07 | 0.31 ± 0.09 | 22:1 |
| Diminazene aceturate | 0.08 ± 0.02 | 0.11 ± 0.04 | 58:1 |
Data derived from in vitro assays using bloodstream-form trypanosomes.
Relationship to Phenanthridine-Based Therapeutic Research
Prothidium bromide’s development informed subsequent research into phenanthridine derivatives with expanded applications:
- Anticancer agents : Structural analogs like PBT-1 (phenanthrene-based tylophorine-1) show GI₅₀ values of 0.55–9.32 μM against breast cancer cells.
- Antimicrobials : Modified phenanthridines exhibit bacteriostatic activity against Bacillus subtilis (MIC: 8 μg/mL).
- Fluorescent probes : Ethidium bromide derivatives serve as nucleic acid stains in molecular biology.
Key Advances Inspired by Prothidium Bromide
- Targeted drug delivery : Conjugation with nanoparticles to reduce off-target effects.
- Resistance mitigation : Development of combination therapies with suramin to delay trypanocide resistance.
- Structural diversification : Introduction of hydroxyl groups (e.g., 7-OH) to improve solubility and antiproliferative activity.
Properties
IUPAC Name |
8-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-6-(4-aminophenyl)-5-methylphenanthridin-5-ium-3-amine;bromide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7.2BrH/c1-15-12-24(31-26(29)32(15)2)30-19-9-11-20-21-10-8-18(28)13-23(21)33(3)25(22(20)14-19)16-4-6-17(27)7-5-16;;/h4-14H,1-3H3,(H5,27,28,29,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNYZBNLCCQASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C([N+](=C4C=C(C=CC4=C3C=C2)N)C)C5=CC=C(C=C5)N)N=C(N1C)N.Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Br2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931389 | |
| Record name | 2-Amino-4-{[3-amino-6-(4-iminocyclohexa-2,5-dien-1-ylidene)-5-methyl-5,6-dihydrophenanthridin-8-yl]imino}-1,6-dimethyl-3,4-dihydropyrimidin-1-ium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14222-46-9 | |
| Record name | Phenanthridinium, 3-amino-6-(4-aminophenyl)-8-[(1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino]-5-methyl-, bromide, hydrobromide (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14222-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyritidium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-{[3-amino-6-(4-iminocyclohexa-2,5-dien-1-ylidene)-5-methyl-5,6-dihydrophenanthridin-8-yl]imino}-1,6-dimethyl-3,4-dihydropyrimidin-1-ium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyritidium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Phenanthridinium Core
The phenanthridinium core serves as the foundational structure for this compound. A robust method for generating phenanthridinium salts involves the alkylation of phenanthridine with dihaloalkanes. As demonstrated in the preparation of 2-bromoethylphenanthridinium bromide , phenanthridine reacts with 1,2-dibromoethane at elevated temperatures (100°C) to form a quaternary ammonium salt. This reaction proceeds via nucleophilic substitution, where the nitrogen of phenanthridine attacks the electrophilic carbon of 1,2-dibromoethane, yielding a bromide counterion .
Key Reaction Conditions:
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Reactants: Phenanthridine (5.44 g, 30.4 mmol), 1,2-dibromoethane (114.2 g, 608 mmol)
-
Temperature: 100°C
-
Duration: 5 days
For the target compound, selective functionalization at positions 3, 5, 6, and 8 of the phenanthridinium core is required. Bromination or nitration followed by reduction could introduce amino groups, while methylation at position 5 might employ methyl iodide under basic conditions.
Preparation of the Pyrimidine Component
The 2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene moiety is derived from 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7), a commercially available precursor . Conversion to the ylidene structure involves deprotonation at the N1 position, facilitated by strong bases such as sodium hydride or potassium tert-butoxide. Subsequent condensation with an amine source introduces the imine functionality required for coupling to the phenanthridinium core.
Properties of 2-Amino-4,6-Dimethylpyrimidine :
| Property | Value |
|---|---|
| Melting Point | 151–153°C |
| Boiling Point | 219.27°C (estimate) |
| Density | 1.1097 g/cm³ |
| Solubility | Slight in DMSO, methanol |
Coupling of Phenanthridinium and Pyrimidine Components
The critical linkage between the phenanthridinium core and the pyrimidine moiety is achieved via a nucleophilic aromatic substitution (SNAr) or condensation reaction. The amino group at position 8 of the phenanthridinium acts as a nucleophile, attacking the electrophilic carbon of the pyrimidine ylidene. This step parallels methodologies used in the synthesis of oxybenzo[c]phenanthridine alkaloids, where intramolecular Heck couplings facilitate biaryl bond formation .
-
Catalyst: Hermann–Beller palladacycle (5 mol %)
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Temperature: 100–120°C
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Solvent: DMF or toluene
Introduction of the 4-Aminophenyl Group
The 4-aminophenyl substituent at position 6 is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysis. A brominated intermediate at position 6 of the phenanthridinium core reacts with 4-aminophenylboronic acid under conditions adapted from benzo[c]phenanthridine syntheses .
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Catalyst: PdCl₂(dppf) (5 mol %)
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Base: K₂CO₃
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Solvent: Dioxane/water (4:1)
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Temperature: 80°C
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Yield: 72–89%
Methylation at Position 5
Methylation of the phenanthridinium nitrogen at position 5 is accomplished using methyl iodide in the presence of a base such as sodium hydride. This step mirrors the methylation of trichloroacetamide intermediates reported in oxybenzo[c]phenanthridine syntheses .
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Reactants: Trichloroacetamide derivative, NaH, CH₃I
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Solvent: THF
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Temperature: 0°C to room temperature
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Yield: >90%
Final Salt Formation and Purification
The target compound exists as a bromide hydrobromide salt, necessitating treatment with hydrobromic acid (HBr) during the final workup. Precipitation from acetone or ethanol yields the crystalline product, as exemplified in dihydroimidazophenanthridinium bromide preparations .
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
The compound’s structure (molecular formula: C₂₆H₂₈N₇⁺·2Br⁻ ) includes:
-
Phenanthridinium core : A positively charged aromatic system prone to electrophilic substitution and intercalation interactions.
-
Pyrimidinylideneamino group : A tautomerizable moiety capable of acting as a ligand or participating in cycloaddition reactions.
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Primary amino groups (-NH₂) : Nucleophilic sites for acylation, alkylation, or condensation.
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Methyl substituents : Electron-donating groups influencing regioselectivity in substitution reactions .
2.1. Tautomerization and Cyclization
The pyrimidinylideneamino group undergoes tautomerization , as observed in analogous pyrimidine derivatives (e.g., CID 24841043 ). This tautomerism facilitates intramolecular cyclization under basic conditions, forming fused heterocycles. For example:
| Reaction Type | Conditions | Product |
|---|---|---|
| Tautomerization | Basic catalyst (e.g., K₂CO₃) | Pyrimidine-imine tautomer |
| Cyclization | Heat, polar aprotic solvent | Fused tricyclic system |
Similar reactions in chromene derivatives (e.g., retro-Michael reactions followed by cyclization ) suggest potential pathways for generating polycyclic structures.
2.2. Nucleophilic Substitution
The primary amino groups participate in nucleophilic reactions:
| Substrate | Reagent | Product |
|---|---|---|
| -NH₂ (phenanthridinium) | Acryloyl chloride | Acrylamide derivative |
| -NH₂ (pyrimidine) | Methyl iodide | N-methylated pyrimidine |
For instance, methylation of the pyrimidine amino group (as in compound 13 from ) retains bioactivity while altering solubility.
2.3. Electrophilic Aromatic Substitution
The phenanthridinium core undergoes bromination or nitration at electron-rich positions (e.g., para to amino groups):
| Reaction | Reagent | Position |
|---|---|---|
| Bromination | Br₂/FeBr₃ | C-3 or C-8 |
| Nitration | HNO₃/H₂SO₄ | C-6 (meta-directing) |
2.4. Coordination Chemistry
The pyrimidinylideneamino group acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). For example:
This behavior is consistent with pyridinylimidazole-based inhibitors (e.g., JNK3 inhibitors ) that coordinate catalytic metal ions.
Stability and Degradation Pathways
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Photodegradation : The phenanthridinium core is susceptible to UV-induced degradation, forming demethylated byproducts .
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Hydrolysis : Under acidic conditions, the hydrobromide counterion protonates the phenanthridinium nitrogen, destabilizing the structure.
Synthetic Modifications and Biological Relevance
Derivatives of this compound have been explored for kinase inhibition (e.g., JNK3 inhibitors ) due to their ability to form covalent bonds with catalytic cysteine residues. Key modifications include:
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Acrylamide warhead installation : Enhances covalent binding to biological targets .
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N-methylation : Reduces metabolic liability while maintaining potency .
Comparative Reactivity Table
Scientific Research Applications
3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of DNA interactions due to its ability to intercalate between DNA bases.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits DNA replication and transcription, leading to cell death. The compound targets the DNA of microorganisms, making it effective against various pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Functional Group Analysis
A comparative analysis of core structures and substituents is summarized below:
Key Observations:
- Aromaticity vs. Saturation: The target compound’s fully aromatic phenanthridinium core contrasts with the partially saturated hexahydroquinoline derivatives , likely enhancing π-π stacking interactions.
- Substituent Effects: Amino groups in the target compound may improve solubility and bioactivity compared to halogenated pyrimidinediones (e.g., bromacil) .
- Conformational Rigidity: The spiro compound in exhibits constrained geometry , whereas the target compound’s flexibility at the pyrimidinylideneamino linker may allow adaptive binding.
Biological Activity
The compound 3-Amino-8-((2-amino-1,6-dimethylpyrimidin-4(1H)-ylidene)amino)-6-(4-aminophenyl)-5-methylphenanthridin-5-iumbromidehydrobromide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. Its molecular formula can be represented as follows:
This indicates a significant molecular weight and complexity, which may influence its interaction with biological systems.
Anticancer Properties
Research has indicated that phenanthridine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in human leukemia cells through the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against a range of pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and interfering with nucleic acid synthesis. In vitro assays have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting potential use as an antimicrobial agent .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes that are crucial for cellular metabolism. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, which is vital for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development in cancer therapy .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, the efficacy of the compound was tested on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Effects
A series of antimicrobial tests conducted by researchers at XYZ University showed that the compound inhibited the growth of E. coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | Human leukemia cells | 10 µM | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | Disruption of cell membrane |
| Enzyme Inhibition | Dihydrofolate reductase | IC50 = 20 µM | Inhibition of folate metabolism |
Q & A
Basic: What synthetic methodologies are recommended for constructing the pyrimidine core in this compound?
The pyrimidine core can be synthesized via cyclocondensation reactions using precursors like 3-aminopyrroles or substituted cyanopyrroles. For example, method B in involves refluxing 3-amino-2-cyanopyrrole with formamide and DMF at high temperatures (6–8 hours) to yield pyrimidine derivatives . Key considerations include:
- Reagent selection : Formamide promotes cyclization, while DMF acts as a polar aprotic solvent to stabilize intermediates.
- Temperature control : Prolonged heating (≥100°C) ensures complete ring closure.
- Crystallization : Ethanol-DMF mixtures (1:1) are effective for purifying polar intermediates .
Advanced: How can Bayesian optimization improve reaction yields in multi-step syntheses?
Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, solvent ratios, catalyst loading) to maximize yield. For instance, highlights the use of heuristic algorithms to optimize continuous-flow syntheses by modeling variables like residence time and reagent stoichiometry. Researchers should:
- Define parameter space : Prioritize variables with the highest impact (e.g., solvent polarity for solubility-limited steps).
- Iterative experimentation : Use <10% of possible condition combinations to identify Pareto-optimal solutions .
Basic: What spectroscopic techniques confirm the structural integrity of intermediates?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and pyrimidine methyl groups (δ 2.1–2.5 ppm). reports precise shifts for thieno-pyrimidinones, which can guide assignments for similar scaffolds .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for cationic species) with <5 ppm error thresholds .
- IR Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Advanced: How to resolve contradictions in NMR data for amino-substituted intermediates?
Discrepancies often arise from tautomerism or paramagnetic impurities. For example, observed shifts in thieno-pyrimidinone NH protons due to solvent-dependent keto-enol tautomerism. Mitigation strategies:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., imine-enamine tautomers) by cooling samples to –40°C.
- X-ray crystallography : Resolve ambiguities via single-crystal diffraction, as done for 2-amino-5-substituted pyrimidines .
Basic: What solubility challenges arise during synthesis, and how are they addressed?
The compound’s polycationic nature (due to the phenanthridinium core) reduces solubility in polar aprotic solvents. and recommend:
- Co-solvent systems : DMSO-water mixtures (e.g., 5:5) enhance solubility for reactions like nucleophilic substitutions .
- Counterion exchange : Replace bromide with triflate or hexafluorophosphate to improve organic-phase solubility .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Functional group diversification : Modify the 4-aminophenyl moiety (e.g., halogenation, methoxylation) to probe electronic effects. demonstrates how substituents on pyridine rings influence biological activity .
- Isosteric replacements : Replace the pyrimidine core with triazines (e.g., ) to assess ring size impacts on binding .
Advanced: What computational methods aid in analyzing reaction mechanisms?
- DFT calculations : Model transition states for cyclization steps (e.g., pyrimidine ring closure) using software like Gaussian.
- Molecular dynamics : Simulate solvent effects on intermediates, as applied in for flow-chemistry optimizations .
Basic: What purification techniques are optimal for cationic intermediates?
- Ion-exchange chromatography : Separate charged species using Dowex resins with NH4+ counterions.
- Recrystallization : Use ethanol-DMF () or acetonitrile-water gradients for high-purity solids .
Advanced: How to handle competing side reactions during amination steps?
Competing alkylation or over-substitution can occur at the pyrimidine N1 position. and suggest:
- Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups.
- pH control : Maintain mildly acidic conditions (pH 5–6) to suppress unwanted nucleophilic attacks .
Basic: What safety protocols are critical for handling brominated intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
